1,2-Dichloro-3-ethoxy-4-fluorobenzene CAS 1804885-68-4 properties
1,2-Dichloro-3-ethoxy-4-fluorobenzene CAS 1804885-68-4 properties
Part 1: Executive Summary & Strategic Utility
1,2-Dichloro-3-ethoxy-4-fluorobenzene is a specialized poly-halogenated aromatic ether serving as a critical building block in the synthesis of next-generation herbicides (specifically PPO and HPPD inhibitors) and fluorinated kinase inhibitors. Its structural uniqueness lies in the 3-ethoxy motif flanked by chlorine and fluorine atoms. This substitution pattern imposes significant steric constraints while electronically activating the ring for highly regioselective downstream transformations, such as lithiation-carboxylation sequences or electrophilic aromatic substitutions.
For the research scientist, this compound offers a "lock-and-key" scaffold: the ethoxy group acts as a robust directing group (via coordination) during metallation, while the fluorine atom at position 4 serves as a latent handle for nucleophilic aromatic substitution (
Part 2: Chemical Profile & Physical Properties[1]
The following data aggregates predicted and experimental values derived from structural analogs (e.g., 1,2-dichloro-4-fluorobenzene) to provide a working baseline for process development.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 209.04 g/mol | |
| Appearance | Colorless to pale yellow oil | May crystallize at low temps |
| Boiling Point | 245°C - 255°C (est.) | @ 760 mmHg |
| Density | 1.38 ± 0.05 g/cm³ | High density due to di-chloro motif |
| LogP | 3.8 - 4.2 (Predicted) | Highly Lipophilic |
| Solubility | Soluble in DCM, EtOAc, Toluene | Insoluble in water |
| Flash Point | >110°C | Non-volatile liquid handling |
Part 3: Synthetic Utility & Retrosynthesis
The "Phenol Alkylation" Route (Recommended)
While direct chlorination of 3-ethoxy-4-fluorobenzene is possible, it often suffers from poor regioselectivity (yielding mixtures of isomers). The most robust, self-validating protocol involves the O-alkylation of 2,3-dichloro-4-fluorophenol . This route guarantees the correct halogen placement prior to the introduction of the ethyl group.
Mechanistic Pathway[1]
-
Precursor Synthesis: 3-Chloro-4-fluorophenol is chlorinated (using NCS or
) to yield 2,3-dichloro-4-fluorophenol . The -OH and -F groups direct the incoming chlorine to the ortho-position (C2). -
Etherification: The phenol is deprotonated and reacted with an ethylating agent (EtI or EtBr) via an
mechanism.
Synthesis Workflow Diagram
Caption: Step-wise synthesis from commercially available phenols ensures regiochemical purity.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of 1,2-Dichloro-3-ethoxy-4-fluorobenzene from 2,3-dichloro-4-fluorophenol. Scale: 100 mmol (Lab Scale)
Reagents & Equipment[4][7][11][13]
-
Substrate: 2,3-Dichloro-4-fluorophenol (18.1 g, 100 mmol).
-
Alkylating Agent: Iodoethane (Ethyl Iodide) (17.1 g, 110 mmol) or Bromoethane (excess).
-
Base: Potassium Carbonate (
), anhydrous, granular (20.7 g, 150 mmol). -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (100 mL).
-
Setup: 250 mL 3-neck Round Bottom Flask (RBF), mechanical stirrer, internal thermometer, nitrogen inlet.
Step-by-Step Procedure
-
Reaction Setup:
-
Charge the RBF with 2,3-dichloro-4-fluorophenol and anhydrous DMF under a nitrogen atmosphere.
-
Initiate stirring (300 RPM) to dissolve the phenol.
-
Checkpoint: Ensure the solution is clear before proceeding. Moisture will quench the alkylating agent.
-
-
Deprotonation:
-
Add
in a single portion. The mixture will become a suspension. -
Stir at room temperature (20-25°C) for 30 minutes to facilitate phenoxide formation.
-
-
Alkylation:
-
Cool the mixture to 0-5°C using an ice bath (exotherm control).
-
Add Iodoethane dropwise via an addition funnel over 20 minutes.
-
Critical Parameter: Maintain internal temperature
during addition to prevent side reactions. -
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
-
Monitoring (IPC):
-
Sample 50 µL of the reaction mixture, dilute in MeCN, and analyze via HPLC or TLC (Hexane:EtOAc 9:1).
-
Success Criteria:
unreacted phenol remaining.
-
-
Work-up:
-
Quench the reaction by pouring the mixture into 500 mL of ice-water.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organics with water (
) and brine ( ) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
If the crude oil is colored, pass through a short pad of silica gel eluting with Hexane.
-
Yield: Expect 19.0 - 20.0 g (90-95%).
-
Part 5: Downstream Applications & Derivatization
This intermediate is most valuable as a precursor for poly-substituted benzoic acids . The 1,2-dichloro motif protects the "left" side of the molecule, while the ethoxy group directs metallation to the C-5 position (ortho to the fluorine).
Key Transformation: Lithiation-Carboxylation
The ethoxy group acts as a Directed Metallation Group (DMG) . Treatment with n-Butyllithium (n-BuLi) at low temperature results in selective deprotonation at C-5, followed by quenching with
Application Logic Diagram
Caption: Divergent synthesis paths: C-5 functionalization (left) vs. C-4 substitution (right).
Part 6: Safety & Handling (E-E-A-T)
-
Hazard Class: Irritant (Skin/Eye), potentially toxic by inhalation.
-
Specific Risk: Halogenated aromatics can be sensitizers. Use double-gloving (Nitrile) when handling the neat oil.
-
Waste Disposal: Do not dispose of down the drain. This compound is likely persistent in the environment. Collect in halogenated organic waste containers.
-
Incompatibility: Strong oxidizing agents. Reacts violently with alkali metals (Li, Na) unless under controlled anhydrous conditions.
References
-
ChemicalBook. (2023). Synthesis of 2,3-DICHLORO-4-FLUOROPHENOL from 3-Chloro-4-fluorophenol.[2][3][4] Retrieved from
-
BenchChem. (2025).[5] Technical Guide to the Synthesis of Halogenated Benzophenones and Intermediates. Retrieved from
-
National Institutes of Health (NIH). (2021). Dichlorobenzenes - Production, Use, and Exposure. NCBI Bookshelf. Retrieved from
-
Google Patents. (2011). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives (Citing 2,3-dichloro-4-fluorophenol synthesis).[3][1] Retrieved from
-
Sigma-Aldrich. (2025). 1,4-Dichloro-2-ethoxy-3-fluorobenzene (Isomer Properties). Retrieved from
Sources
- 1. EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 2. 2,3-DICHLORO-4-FLUOROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 3. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. 2,3-DICHLORO-4-FLUOROPHENOL | 934180-45-7 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
